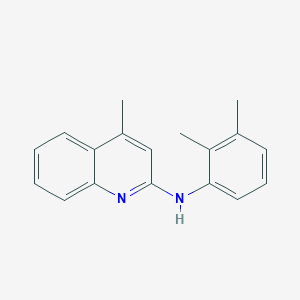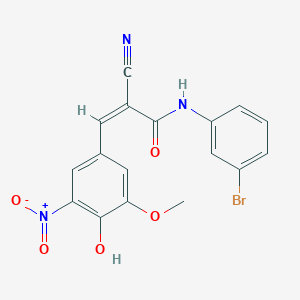![molecular formula C20H13BrN4O B3739382 N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide](/img/structure/B3739382.png)
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide
説明
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a type of acrylamide that contains a bromophenyl group, a cyano group, and an indolyl group, making it a complex molecule with unique properties.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide involves the binding of the compound to the active site of the target enzyme, such as GSK-3β. This binding results in the inhibition of the enzyme's activity, leading to downstream effects on cellular processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide depend on its target enzyme and the cellular processes involved. For example, inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity. Additionally, the use of this compound as a fluorescent probe has allowed scientists to study the localization and dynamics of certain proteins in cells, providing insights into their functions.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its specificity for certain enzymes, such as GSK-3β. This specificity allows for targeted inhibition of the enzyme's activity, reducing the risk of off-target effects. Additionally, the use of this compound as a fluorescent probe allows for the visualization of certain proteins in cells, providing insights into their functions.
One limitation of using N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells at high concentrations, and further research is needed to determine its safe dosage range. Additionally, the use of this compound as a tool for studying cellular processes requires specialized equipment and expertise, making it less accessible to researchers without these resources.
将来の方向性
There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide. One direction is to further study its mechanism of action and its effects on cellular processes. This research could lead to the development of new treatments for diseases that involve the target enzymes of this compound, such as Alzheimer's disease and cancer.
Another direction is to explore the potential of this compound as a fluorescent probe for studying other proteins in cells. This could lead to the development of new tools for studying cellular processes and understanding the functions of different proteins.
Finally, further research is needed to determine the safe dosage range of this compound and its potential toxicity in vivo. This research is necessary for the development of safe and effective treatments that utilize this compound.
Conclusion:
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide is a complex chemical compound that has potential applications in scientific research. Its synthesis method is reliable and efficient, and it has been used in several scientific research studies due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action, its effects on cellular processes, and its potential toxicity in vivo.
科学的研究の応用
N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)-1H-indol-3-yl]acrylamide has been used in several scientific research studies due to its potential applications in various fields. For example, this compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is involved in several cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3β has been linked to the treatment of several diseases, including Alzheimer's disease, cancer, and diabetes. Additionally, this compound has been used as a fluorescent probe to detect the presence of certain proteins in cells, making it a useful tool for studying cellular processes.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[1-(cyanomethyl)indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O/c21-16-4-3-5-17(11-16)24-20(26)14(12-23)10-15-13-25(9-8-22)19-7-2-1-6-18(15)19/h1-7,10-11,13H,9H2,(H,24,26)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWNYDKVDUOKRC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC#N)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3739304.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-methoxyphenol](/img/structure/B3739309.png)
![3-(4-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739314.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)
![4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3739344.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739345.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)

![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)
![2-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3739393.png)